PROTAC ERR(c) paragraph sign ligand 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PROTAC ERR© paragraph sign ligand 2 is a member of the proteolysis-targeting chimera (PROTAC) family, which are bifunctional molecules designed to induce the degradation of specific proteins. These compounds consist of a ligand that binds to a protein of interest and a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The primary function of PROTACs is to facilitate the ubiquitination and subsequent proteasomal degradation of target proteins, offering a novel approach to drug discovery and therapeutic intervention .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC ERR© paragraph sign ligand 2 involves several key steps:

Ligand Synthesis: The first step is the synthesis of the ligand that binds to the protein of interest.

E3 Ligase Ligand Synthesis: The second step is the synthesis of the ligand that recruits the E3 ubiquitin ligase.

Linker Attachment: The final step is the attachment of a linker to connect the two ligands.

Industrial Production Methods

Industrial production of PROTACs, including PROTAC ERR© paragraph sign ligand 2, typically involves large-scale organic synthesis techniques. The process is optimized for yield and purity, often involving high-throughput screening and automated synthesis platforms .

Análisis De Reacciones Químicas

Types of Reactions

PROTAC ERR© paragraph sign ligand 2 undergoes several types of chemical reactions:

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the PROTAC molecule. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Aplicaciones Científicas De Investigación

PROTAC ERR© paragraph sign ligand 2 has a wide range of scientific research applications:

Mecanismo De Acción

PROTAC ERR© paragraph sign ligand 2 exerts its effects by inducing the degradation of target proteins through the ubiquitin-proteasome system. The compound binds to the protein of interest and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include various protein kinases, nuclear receptors, and transcription factors .

Comparación Con Compuestos Similares

Similar Compounds

ARV-110: A PROTAC targeting the androgen receptor, currently in clinical trials for prostate cancer.

ARV-471: A PROTAC targeting the estrogen receptor, being investigated for breast cancer.

MZ1: A PROTAC targeting the bromodomain-containing protein 4 (BRD4), used in cancer research.

Uniqueness

PROTAC ERR© paragraph sign ligand 2 is unique in its ability to target specific proteins with high selectivity and potency. Unlike traditional small-molecule inhibitors, PROTACs do not require continuous occupancy of the target protein’s active site, allowing for more efficient and sustained protein degradation .

Propiedades

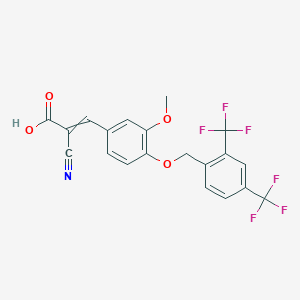

Fórmula molecular |

C20H13F6NO4 |

|---|---|

Peso molecular |

445.3 g/mol |

Nombre IUPAC |

3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoic acid |

InChI |

InChI=1S/C20H13F6NO4/c1-30-17-7-11(6-13(9-27)18(28)29)2-5-16(17)31-10-12-3-4-14(19(21,22)23)8-15(12)20(24,25)26/h2-8H,10H2,1H3,(H,28,29) |

Clave InChI |

JRWKJGIKIBTXMV-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B12454368.png)

![Methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B12454384.png)

![(2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B12454391.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N-(3,5-dimethylphenyl)-N~2~-methylglycinamide](/img/structure/B12454408.png)

![5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B12454428.png)

![1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12454431.png)

![N-[4-(benzyloxy)phenyl]-N'-(thiophen-2-ylmethyl)butanediamide](/img/structure/B12454442.png)